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Compound of Interest

4-(Trifluoromethoxy)phenyl!
Compound Name:
isothiocyanate

L Get Quote

Cat. No.: B051000

Technical Guide: Spectral Data for 4-
(Trifluoromethoxy)phenyl isothiocyanate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 4-
(Trifluoromethoxy)phenyl isothiocyanate. Due to the limited availability of experimentally
derived data for this specific compound in public databases, this guide also includes spectral
information for the close structural analog, 4-(Trifluoromethyl)phenyl isothiocyanate, for
comparative purposes. Generic, detailed experimental protocols for the acquisition of such data
are also provided to facilitate further research.

Compound Identification

Property

Value

Compound Name

4-(Trifluoromethoxy)phenyl isothiocyanate

CAS Number

64285-95-6[1]

Molecular Formula

CeHaFsNOS[1]

Molecular Weight

219.18 g/mol [1]

Chemical Structure

OCF3-CeHa-NCS
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Spectral Data Summary

Infrared (IR) Spectroscopy of 4-
(Trifluoromethoxy)phenyl isothiocyanate

A summary of the key experimental parameters for the Fourier-Transform Infrared (FTIR)
spectrum of 4-(Trifluoromethoxy)phenyl isothiocyanate is presented below.

Parameter Value Reference
Instrument Bruker Tensor 27 FT-IR [1]
Accessory TRANS [1]
Apodization Function Norton-Beer, medium [1]
Number of Sample Scans 16 [1]
Resolution 4cmt [2]
Wavenumber Range 4000-650 cm~1 [2]

Note: While a full list of peak absorbances is not provided, the isothiocyanate (-NCS) group
typically exhibits a strong, characteristic absorption band in the range of 2000-2200 cm~1.

Spectral Data for the Structural Analog: 4-

(Trifluoromethyl)phenyl isothiocyanate

Disclaimer: The following data is for 4-(Trifluoromethyl)phenyl isothiocyanate (CAS: 1645-65-4),
a structural analog of the target compound. The substitution of a trifluoromethoxy (-OCF3)
group with a trifluoromethyl (-CFs) group will lead to differences in the spectral data, particularly
in the 13C and 1°F NMR spectra due to the different electronic effects of oxygen.

IH NMR (Proton Nuclear Magnetic Resonance)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
Aromatic H (ortho to -
7.70 d 2H
CFs3)
Aromatic H (meta to -
7.35 d 2H

CF3)

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)

Assignment

135.4 Aromatic C (para to -NCS)
132.7 (q) -CFs

129.4 Aromatic C (ortho to -NCS)
126.8 (q) Aromatic C (meta to -NCS)
125.6 Aromatic C (ipso to -NCS)

122.5 (q) Aromatic C (ipso to -CFs3)

19F NMR (Fluorine-19 Nuclear Magnetic Resonance)

Chemical Shift (ppm)

Assignment

-63.23

-CFs3

Mass Spectrometry (MS)

miz Interpretation
203.0 [M]* (Molecular lon)
145.0 [M - NCS]*

134.0 [M - CF3]*
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Predicted NMR Data for 4-(Trifluoromethoxy)phenyl
iIsothiocyanate

While experimental data is not available, computational prediction tools can offer an estimation
of the NMR chemical shifts. The following are predicted values:

Predicted *H NMR

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
Aromatic H (ortho to -
~7.3-7.4 d 2H
OCFs3)
Aromatic H (meta to -
~7.2-7.3 d 2H
OCF3)
Predicted 3C NMR
Chemical Shift (ppm) Assighment
~150-155 Aromatic C (para to -NCS, attached to -OCFs3)
~130-135 Aromatic C (ipso to -NCS)
~120-125 (q) -OCF3
~120-125 Aromatic C (meta to -OCFs3)
~115-120 Aromatic C (ortho to -OCFs3)

Predicted °F NMR

Chemical Shift (ppm) Assignment

~ -56 to -60 -OCFs

Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain 1H, 13C, and °F NMR spectra to elucidate the molecular structure.

Materials:

4-(Trifluoromethoxy)phenyl isothiocyanate (5-25 mg for *H, higher for 13C)

Deuterated solvent (e.g., CDCls, Acetone-de, DMSO-ds)

NMR tubes (5 mm)

Internal standard (e.g., Tetramethylsilane - TMS for *H and 3C, CFClIs for °F)

Procedure:

Dissolve the sample in the deuterated solvent in a clean, dry vial.

« Filter the solution into an NMR tube to a depth of approximately 4-5 cm.

e Add a small amount of the internal standard.

o Cap the NMR tube and invert several times to ensure a homogenous solution.

e Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

e Acquire the spectra using standard acquisition parameters for each nucleus. For 3C NMR, a
larger number of scans will be necessary due to its lower natural abundance.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Materials:
» 4-(Trifluoromethoxy)phenyl isothiocyanate

o FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
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e Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

e Record a background spectrum of the clean ATR crystal.[2]

e Place a small amount of the sample directly onto the ATR crystal.[2]

e Apply pressure using the instrument's clamp to ensure good contact between the sample
and the crystal.

e Acquire the sample spectrum.

o Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after analysis.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:

e 4-(Trifluoromethoxy)phenyl isothiocyanate

» Volatile solvent (e.g., methanol, acetonitrile)

e Mass spectrometer (e.g., with Electrospray lonization - ESI source)

Procedure:

o Prepare a dilute solution of the sample (typically 1-10 pg/mL) in a volatile solvent.[3]

 Infuse the sample solution directly into the mass spectrometer's ionization source or inject it
via a liquid chromatography system.

e Acquire the mass spectrum over a suitable m/z range.

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by
selecting the molecular ion and subjecting it to collision-induced dissociation.
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Caption: Workflow for the spectral analysis of 4-(Trifluoromethoxy)phenyl isothiocyanate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral data (NMR, IR, Mass Spec) for 4-
(Trifluoromethoxy)phenyl isothiocyanate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051000#spectral-data-nmr-ir-mass-spec-for-4-
trifluoromethoxy-phenyl-isothiocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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